molecular formula C19H17FN2O3 B2456996 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 953251-91-7

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2456996
CAS No.: 953251-91-7
M. Wt: 340.354
InChI Key: KIIRAJQPACNHNS-UHFFFAOYSA-N
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Description

“N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that features a fluorophenyl group, an isoxazole ring, and a methoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenyl Group: This could be done via a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Group: This step might involve the reaction of an amine with an acyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or organometallic compounds could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases.

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide” might confer unique properties such as increased metabolic stability or enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIRAJQPACNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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